1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride
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Overview
Description
1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a 2-chlorobenzyl group attached to the diazepane ring, which is further stabilized as a hydrochloride salt
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 1,4-diazepane.
Reaction Conditions: The reaction between 2-chlorobenzyl chloride and 1,4-diazepane is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding products.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as:
1-(2-Bromobenzyl)-1,4-diazepane hydrochloride: Similar structure but with a bromine atom instead of chlorine.
1-(2-Fluorobenzyl)-1,4-diazepane hydrochloride: Contains a fluorine atom instead of chlorine.
1-(2-Methylbenzyl)-1,4-diazepane hydrochloride: Contains a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which may differ from its analogs due to the presence of the chlorine atom.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15;/h1-2,4-5,14H,3,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXFVRCNNAOUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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